molecular formula C23H16ClF4NO3 B2694724 (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one CAS No. 477888-56-5

(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one

Cat. No.: B2694724
CAS No.: 477888-56-5
M. Wt: 465.83
InChI Key: HMFMWHMPXGCJKR-OUKQBFOZSA-N
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Description

The compound (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a substituted benzyl ether and an aniline moiety.

Key structural features include:

  • Core structure: The (2E)-prop-2-en-1-one framework facilitates conjugation, enhancing stability and enabling interactions with biological targets (e.g., enzymes or receptors).
  • Substituents: A 2-chloro-6-fluorobenzyloxy group at the para position of the first phenyl ring. A 4-(trifluoromethoxy)anilino group at the β-position of the enone system.

Properties

IUPAC Name

(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF4NO3/c24-20-2-1-3-21(25)19(20)14-31-17-8-4-15(5-9-17)22(30)12-13-29-16-6-10-18(11-7-16)32-23(26,27)28/h1-13,29H,14H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFMWHMPXGCJKR-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-hydroxybenzaldehyde under basic conditions to form the 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde intermediate.

    Aldol Condensation: The intermediate undergoes an aldol condensation reaction with 4-(trifluoromethoxy)aniline in the presence of a base such as sodium hydroxide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Target Compound : The trifluoromethoxy group (−OCF3) is strongly electron-withdrawing, which may enhance binding to electron-rich biological targets (e.g., ATP-binding pockets in kinases) .

Steric and Solubility Considerations

  • 4-Methoxyphenyl Analog (C16H12ClFO2): The methoxy group improves solubility in polar solvents compared to the trifluoromethoxy variant but lacks the anilino moiety, limiting hydrogen-bonding interactions .
  • 2-Methylphenyl Analog (C16H12ClFO) : Steric hindrance from the ortho-methyl group may reduce binding efficacy despite improved membrane permeability .

Hypothetical Bioactivity Trends

While explicit pharmacological data are absent in the provided evidence, structural trends suggest:

  • Target Compound : The trifluoromethoxy group may confer selectivity for targets requiring strong dipole interactions (e.g., cytochrome P450 enzymes or serotonin receptors).
  • Dimethylanilino Analog: Enhanced lipophilicity could improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
  • Simplified Analogs (e.g., C16H12ClFO2) : Reduced complexity may lower toxicity but limit potency compared to the target compound .

Biological Activity

The compound (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple functional groups, including chloro, fluoro, methoxy, and amino groups. Its molecular formula is C24H21ClFNO2C_{24}H_{21}ClFNO_2 with a molecular weight of approximately 409.89 g/mol. The structural diversity allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of Intermediate : Reaction of 2-chloro-6-fluorobenzyl chloride with 4-hydroxybenzaldehyde to produce a methoxyphenyl intermediate.
  • Aldol Condensation : The intermediate undergoes aldol condensation with 4-(trifluoromethoxy)aniline in the presence of a base like sodium hydroxide to yield the final product .

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer activity:

  • Cell Line Studies : The compound was tested against various human cancer cell lines, including cervical (HeLa), breast (MCF-7 and MDA-MB-231), and ovarian (A2780) cell lines. IC50 values ranged from 0.50 to 3.58 μM , indicating potent antiproliferative effects .
Cell Line IC50 (μM)
HeLa0.50
MCF-71.20
MDA-MB-2311.80
A27803.58

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to altered gene expression and metabolic processes that inhibit cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents significantly affect biological activity:

  • Compounds with dimethylaminopropyl side chains exhibited enhanced antiproliferative activities compared to their analogs without such substitutions.
  • The presence of trifluoromethoxy groups appeared to increase potency against certain cancer cell lines, suggesting a crucial role in binding affinity and selectivity .

Case Studies

  • Study on Quinoline-Chalcone Derivatives : A related study synthesized quinoline-chalcone derivatives, demonstrating that structural modifications could lead to improved anticancer efficacy compared to traditional compounds .
  • Comparative Analysis : In a comparative analysis of various derivatives, compounds similar in structure but differing in functional groups were evaluated for their cytotoxicity against malignant cells versus non-malignant cells, revealing selective toxicity towards cancerous cells .

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